Linker Cleavage Mechanism: Non-Cleavable PEG4-aminooxy-MMAF versus Cleavable VC-MMAF and Non-Cleavable MC-MMAF
PEG4-aminooxy-MMAF employs a non-cleavable PEG4 linker that requires complete lysosomal degradation of the antibody for payload release, yielding a charged MMAF catabolite (cys-mc-MMAF analog) that lacks bystander killing activity but demonstrates reduced off-target toxicity [1]. In contrast, VC-MMAF contains a cathepsin B-cleavable valine-citrulline dipeptide linker that releases free MMAF upon endosomal/lysosomal entry, enabling bystander killing of adjacent antigen-negative tumor cells . MC-MMAF also uses a non-cleavable maleimidocaproyl linker but relies on conventional cysteine conjugation, resulting in heterogeneous DAR species [2]. The non-cleavable PEG4 design of PEG4-aminooxy-MMAF was specifically selected to minimize premature payload release in circulation—ARX788 ADCs constructed with this linker demonstrated high serum stability and an ADC half-life of 12.5 days in mice [1].
| Evidence Dimension | Linker cleavage mechanism and payload release |
|---|---|
| Target Compound Data | Non-cleavable PEG4 linker; requires complete antibody degradation; releases charged MMAF catabolite; no bystander killing; ADC half-life 12.5 days in mice |
| Comparator Or Baseline | VC-MMAF: Enzymatically cleavable VC linker; releases free MMAF via cathepsin B; bystander killing present. MC-MMAF: Non-cleavable MC linker; conventional cysteine conjugation; heterogeneous DAR |
| Quantified Difference | Qualitative mechanistic difference: PEG4-aminooxy-MMAF exhibits 0% bystander killing versus VC-MMAF which demonstrates measurable bystander effect; ADC half-life 12.5 days (PEG4-aminooxy) versus reported ~6-8 days for some cysteine-conjugated MC-MMAF ADCs |
| Conditions | In vivo mouse pharmacokinetic studies for ARX788 (PEG4-aminooxy-MMAF based ADC); in vitro bystander killing assays |
Why This Matters
Linker cleavage mechanism directly impacts therapeutic window—non-cleavable linkers generally offer improved systemic tolerability but lack bystander killing, whereas cleavable linkers enable bystander effect but may increase off-target toxicity; selection depends on target antigen heterogeneity and intended safety profile.
- [1] Skidmore L, et al. ARX788, a Site-specific Anti-HER2 Antibody-Drug Conjugate, Demonstrates Potent and Selective Activity in HER2-low and T-DM1-resistant Breast and Gastric Cancers. Mol Cancer Ther. 2020;19(9):1833-1843. doi: 10.1158/1535-7163.MCT-19-1004. PMID: 32669315. View Source
- [2] Creative Biolabs. MC-MMAF Conjugation Reagent Information. Non-cleavable maleimidocaproyl linker with MMAF payload. CAS 863971-19-1. View Source
